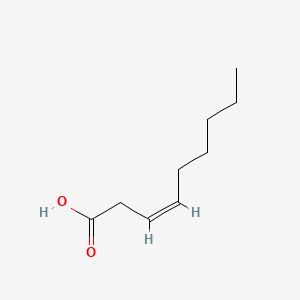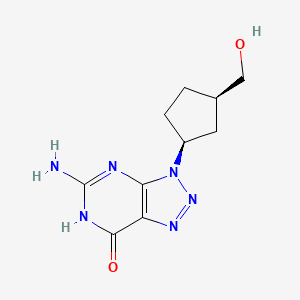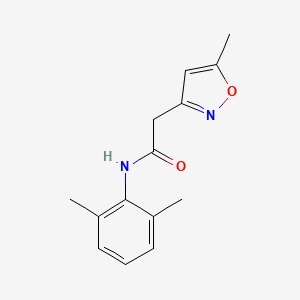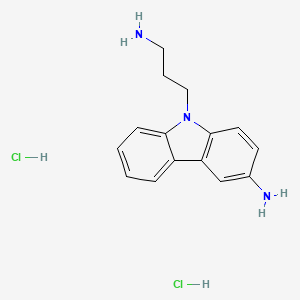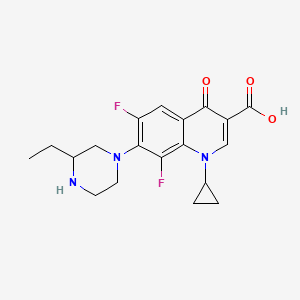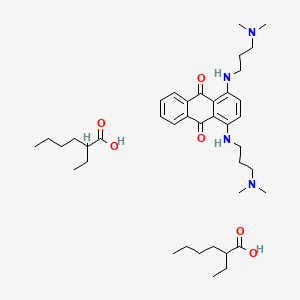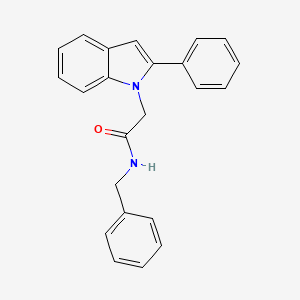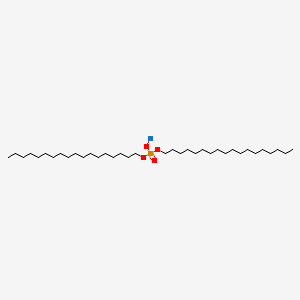
Sodium dioctadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dioctadecyl phosphate is a chemical compound with the molecular formula C₃₆H₇₄NaO₄P. This compound is a white to pale yellow powder that exhibits surfactant properties, making it useful as a colloidal dispersant and emulsifier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium dioctadecyl phosphate typically involves the reaction of octadecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction can be summarized as follows:
- Octadecyl alcohol reacts with phosphoric acid to form dioctadecyl phosphate.
- The resulting dioctadecyl phosphate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dioctadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted phosphates .
Applications De Recherche Scientifique
Sodium dioctadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes and formulations.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for biological studies.
Medicine: this compound is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Mécanisme D'action
The mechanism of action of sodium dioctadecyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers .
Comparaison Avec Des Composés Similaires
Sodium stearyl phosphate: Similar in structure but with a shorter alkyl chain.
Sodium cetyl phosphate: Another phosphate ester with a different alkyl chain length.
Sodium lauryl phosphate: A phosphate ester with a much shorter alkyl chain.
Uniqueness: Sodium dioctadecyl phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities .
Propriétés
Numéro CAS |
2958-14-7 |
|---|---|
Formule moléculaire |
C36H74NaO4P |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
sodium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
Clé InChI |
JSMHQMIPUOPQLR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


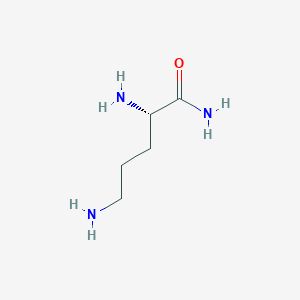
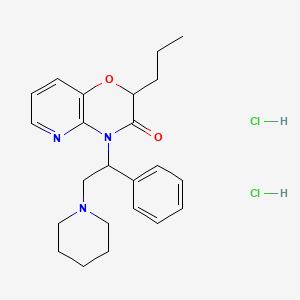
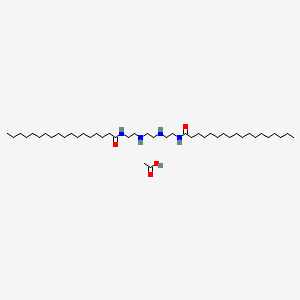
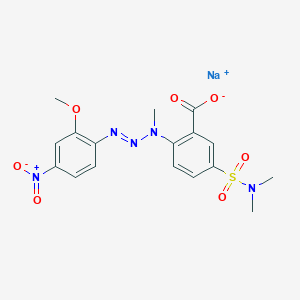
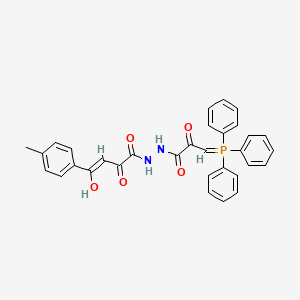
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
